3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine
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Overview
Description
The compound “3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine” is a complex organic molecule that contains several functional groups and rings, including a piperazine ring, a pyridazine ring, and a methoxybenzoyl group .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, it likely involves the reaction of appropriate precursors containing the piperazine and pyridazine rings. Piperazine derivatives are often synthesized through reactions involving amines . Pyridazine derivatives can be synthesized through various methods, including cyclization reactions .Molecular Structure Analysis
The compound’s structure can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. Piperazine rings can participate in various reactions, including substitutions . Pyridazine rings can also undergo various transformations, depending on the substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact structure. These properties could be determined through experimental methods .Scientific Research Applications
Anti-Tubercular Activity
Background: Tuberculosis (TB) remains a global health challenge, necessitating the development of novel anti-TB drugs. Pyrazinamide (PZA) is a front-line prodrug used in TB treatment. Researchers have explored analogues of PZA to enhance anti-TB activity.
Compound Evaluation: In a study by Singireddi et al , a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Notably, compounds 6a, 6e, 6h, 6j, and 6k exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These compounds also demonstrated low cytotoxicity to human cells. Further development is promising based on molecular interactions observed in docking studies.
Cascade Benz Annulation
Background: Cascade reactions are valuable in organic synthesis. The compound’s structure suggests potential for such reactions.
Mechanism: In a theoretical investigation , Ag(I)-catalyzed cascade benz annulation of N-(3-(2-(4-methoxybenzoyl)phenyl)prop-2-yn-1-yl)benzamide was studied. The mechanism involves oxonium-ion generation, water nucleophilic addition, ring opening hydroxylation, and dual ketonization, leading to a 1,5-diketone intermediate.
Benzothiazole Derivatives
Background: Benzothiazole derivatives exhibit diverse biological activities. The compound’s structure contains a benzothiazole moiety.
Synthesis: A library of 3-(piperazin-1-yl)-1,2-benzothiazole derivatives was designed and synthesized . These compounds may have potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds with piperazine moieties have been known to interact with various receptors such as dopamine and serotonin receptors . These receptors play crucial roles in the central nervous system, influencing mood, cognition, and behavior.
Mode of Action
Based on the structural similarity to other piperazine derivatives, it can be hypothesized that it may act as an antagonist at its target receptors . Antagonists work by binding to the receptor and blocking it, preventing the natural ligand from binding and activating the receptor.
Biochemical Pathways
These include the dopaminergic pathways, which are involved in reward and motivation, and the serotonergic pathways, which play a role in mood regulation .
Pharmacokinetics
Compounds with similar structures have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.
Result of Action
If it acts as an antagonist at dopamine and serotonin receptors, it could potentially alter neuronal signaling and lead to changes in mood and behavior .
Future Directions
properties
IUPAC Name |
(2-methoxyphenyl)-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-17-9-11-25(12-10-17)20-7-8-21(24-23-20)26-13-15-27(16-14-26)22(28)18-5-3-4-6-19(18)29-2/h3-8,17H,9-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRALIAMZVAEEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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